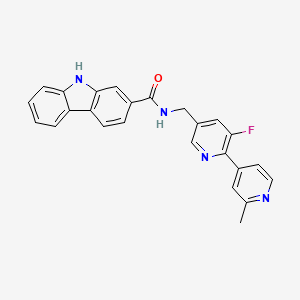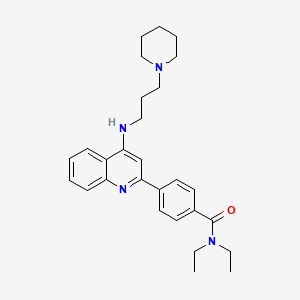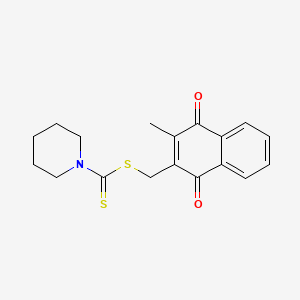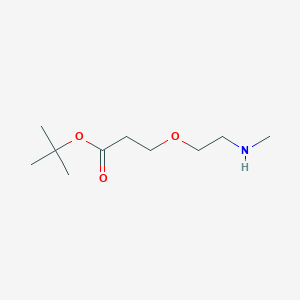
Methylamino-PEG1-t-butyl ester
Descripción general
Descripción
Methylamino-PEG1-t-butyl ester is a polyethylene glycol (PEG) derivative containing a methylamine group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical and biological applications . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), and other functional groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mecanismo De Acción
Target of Action
Methylamino-PEG1-t-butyl ester is a PEG derivative containing a methylamine group and a t-butyl ester . The primary targets of this compound are carboxylic acids and carbonyls (ketone, aldehyde), with which the methylamine group can react .
Mode of Action
The compound contains a tertiary amine group and two t-butyl ester groups . The N-methylamine substantially increases the aqueous solubility of the hydrophilic PEG spacer . The two t-butyl protected carboxyl acid groups can be deprotected under acidic conditions to form acid, which can undergo amide coupling .
Pharmacokinetics
The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
Given its reactivity with carboxylic acids and carbonyls, it can be inferred that it may lead to the formation of new compounds through amide coupling .
Action Environment
The t-butyl protected carboxyl acid groups in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.
Análisis Bioquímico
Biochemical Properties
Methylamino-PEG1-t-butyl ester plays a significant role in biochemical reactions due to its unique structure. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), and other functional groups, making it a versatile reagent in proteomics research . The t-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization . This compound interacts with enzymes and proteins through covalent bonding, facilitating the study of enzyme mechanisms and protein modifications .
Cellular Effects
This compound influences various cellular processes by enhancing the solubility and stability of biomolecules in aqueous environments . It affects cell signaling pathways by modifying proteins and enzymes involved in these pathways. Additionally, it can alter gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes . These interactions can lead to changes in cell function, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent bonding with biomolecules . The methylamine group reacts with carboxylic acids and carbonyls, forming stable amide or imine bonds . This interaction can inhibit or activate enzymes, depending on the specific enzyme and the nature of the modification . Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable when stored at -20°C, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can enhance cellular function and promote healthy metabolic activity . At high doses, it can cause toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range produces optimal results without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by modifying key enzymes in metabolic pathways, leading to changes in metabolite levels . Additionally, it can interact with cofactors, such as NADH or ATP, influencing their availability and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer increases its solubility, allowing it to move freely in aqueous environments . The compound can accumulate in specific tissues or cellular compartments, depending on the presence of specific transporters or binding proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by its localization, as different compartments provide distinct environments and interact with different biomolecules . Targeting signals or post-translational modifications can direct the compound to specific organelles, enhancing its effectiveness in biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylamino-PEG1-t-butyl ester is synthesized through a series of chemical reactions involving the functionalization of PEG with methylamine and t-butyl ester groups. The process typically involves the following steps:
PEG Functionalization: PEG is first functionalized with a reactive group, such as a hydroxyl or carboxyl group.
Methylamine Addition: The functionalized PEG is then reacted with methylamine under controlled conditions to introduce the methylamine group.
t-Butyl Ester Protection: The carboxyl group is protected with a t-butyl ester to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methylamino-PEG1-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The methylamine group can participate in nucleophilic substitution reactions with carboxylic acids, carbonyls, and other electrophiles.
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, aldehydes, and ketones.
Deprotection Reactions: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the t-butyl protecting group.
Major Products Formed
Substitution Reactions: The major products are PEG derivatives with various functional groups attached to the methylamine group.
Deprotection Reactions: The primary product is the free carboxyl group, which can further react with other functional groups.
Aplicaciones Científicas De Investigación
Methylamino-PEG1-t-butyl ester has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
Methylamino-PEG1-t-butyl ester is unique due to its combination of a hydrophilic PEG spacer, a reactive methylamine group, and a t-butyl ester protecting group. Similar compounds include:
Methylamino-PEG2-t-butyl ester: Contains a longer PEG spacer, providing increased solubility and flexibility.
Amino-PEG1-t-butyl ester: Lacks the methyl group, resulting in different reactivity and applications.
Carboxy-PEG1-t-butyl ester: Contains a carboxyl group instead of a methylamine group, altering its chemical properties and uses.
These compounds share some similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Propiedades
IUPAC Name |
tert-butyl 3-[2-(methylamino)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-7-13-8-6-11-4/h11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFGXPFIPPZYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


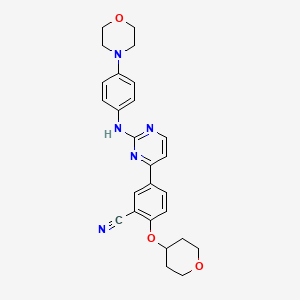
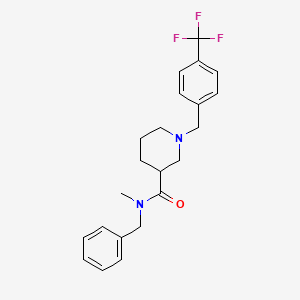
![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)
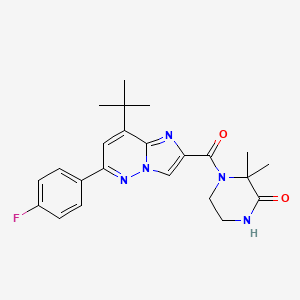
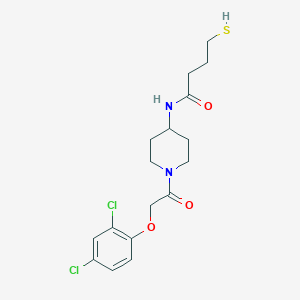

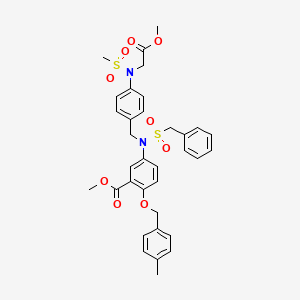
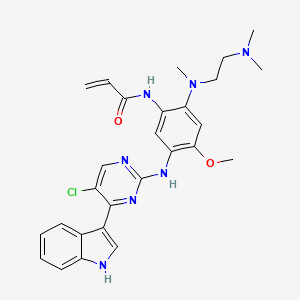
![3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid](/img/structure/B608918.png)
